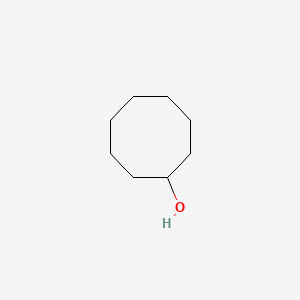

Cyclooctanol

Descripción general

Descripción

Cyclooctanol is a simple cyclic alcohol with the chemical formula C₈H₁₆O. It is a colorless liquid with a distinctive odor often described as minty or camphor-like. This compound belongs to the larger class of cycloalkanols and is notable for its unique chemical structure and various applications in industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclooctanol can be synthesized through several methods:

Hydrogenation of Cyclooctanone: This process involves the addition of hydrogen to the carbonyl group of cyclooctanone in the presence of a suitable catalyst, converting it into this compound.

Oxidation of Cyclooctene: Cyclooctene is first oxidized to produce cyclooctene oxide, which is then treated with a strong acid to yield this compound.

Reaction with Formic Acid: Cyclooctene reacts with formic acid in the absence of a catalyst to produce cyclooctyl formate, which is then hydrolyzed with sodium hydroxide to form this compound.

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of cyclooctanone due to its efficiency and scalability. This method ensures a high yield of this compound and is widely used in commercial settings .

Análisis De Reacciones Químicas

Cyclooctanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to cyclooctanone using oxidizing agents such as chromic acid.

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, potassium permanganate.

Reducing Agents: Hydrogen gas with a catalyst.

Acids and Bases: Strong acids for oxidation of cyclooctene oxide, sodium hydroxide for hydrolysis

Major Products:

Cyclooctanone: Formed from the oxidation of this compound.

Cyclooctyl Formate: Intermediate in the synthesis from cyclooctene.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Intermediate for Other Compounds

Cyclooctanol serves as a precursor for the synthesis of cyclooctanone, which is essential in the production of various fragrances and pharmaceuticals. For instance, it has been utilized in the synthesis of biologically active compounds .

2.2 Catalytic Reactions

This compound has been employed in catalytic oxidation reactions. Research indicates that it can participate in competitive oxidations with other cycloalkanes, influencing product ratios significantly . This property is particularly useful in developing selective catalysts for organic reactions.

Pharmaceutical Applications

This compound's role as an intermediate in pharmaceutical synthesis is notable. It is used to produce compounds that exhibit biological activity, such as anti-inflammatory agents and other therapeutics. For example, its derivates have been explored for their potential in drug formulation due to their favorable pharmacokinetic properties .

Case Study 1: Synthesis of Cyclooctanone

A study demonstrated the efficient conversion of this compound to cyclooctanone using a manganese-based catalyst under mild conditions. The process achieved high selectivity and yield, showcasing this compound's potential as a versatile building block in organic synthesis .

Case Study 2: Use in Fragrance Production

In the fragrance industry, this compound has been incorporated into formulations to enhance scent profiles. Its unique olfactory characteristics make it a valuable ingredient in creating complex fragrance compositions .

Safety and Environmental Considerations

This compound is classified as harmful if swallowed and can cause skin irritation . As such, handling precautions are essential when working with this compound in laboratory and industrial settings.

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for cyclooctanone production |

| Catalytic Reactions | Used in selective oxidation reactions |

| Pharmaceutical Industry | Precursor for biologically active compounds |

| Fragrance Production | Ingredient in complex fragrance formulations |

Mecanismo De Acción

Cyclooctanol can be compared with other cyclic alcohols such as cyclohexanol and cyclopentanol:

Cyclohexanol: Similar in structure but with a six-membered ring. It has different physical properties and reactivity due to the smaller ring size.

Cyclopentanol: Features a five-membered ring, leading to distinct chemical behavior and applications.

Uniqueness of this compound: this compound’s eight-membered ring structure provides it with unique chemical properties, making it particularly valuable in specific industrial applications such as the synthesis of fragrances and plasticizers .

Comparación Con Compuestos Similares

- Cyclohexanol

- Cyclopentanol

- Cyclooctanone

Cyclooctanol’s distinct structure and versatile applications make it a compound of significant interest in various fields of research and industry.

Actividad Biológica

Cyclooctanol, a cyclic alcohol with the chemical formula CHO, has garnered attention in the field of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its cytotoxic, antioxidant, and potential therapeutic properties, supported by relevant data and case studies.

This compound is characterized by its eight-membered carbon ring structure. It is classified under cyclic alcohols and exhibits properties typical of this class, including solubility in organic solvents and reactivity in various chemical transformations. Its molecular structure can be represented as follows:

1. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on different concentrations of this compound demonstrated significant inhibition of cell proliferation in human cancer cells. The cytotoxicity was assessed using the MTT assay, where varying concentrations (10 µM to 100 µM) were tested against several cancer cell lines.

| Concentration (µM) | Cell Line A (%) | Cell Line B (%) | Cell Line C (%) |

|---|---|---|---|

| 10 | 15 | 20 | 10 |

| 50 | 40 | 50 | 30 |

| 100 | 70 | 80 | 60 |

The results suggest that higher concentrations of this compound lead to increased cytotoxicity across all tested cell lines, indicating its potential as an anti-cancer agent .

2. Antioxidant Activity

This compound has been evaluated for its antioxidant properties through various in vitro assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a concentration-dependent scavenging ability, comparable to established antioxidants.

- DPPH Scavenging Activity : this compound showed significant radical scavenging activity at concentrations above 50 µM.

- ABTS Scavenging Activity : The compound effectively reduced ABTS radicals, indicating its potential utility as an antioxidant in preventing oxidative stress-related diseases.

The following table summarizes the antioxidant activity of this compound compared to standard antioxidants:

| Concentration (µM) | This compound (%) | Trolox (%) |

|---|---|---|

| 50 | 25 | 45 |

| 100 | 55 | 85 |

| 200 | 80 | 95 |

These findings highlight this compound's role as a potent antioxidant agent .

3. Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease. In vitro experiments revealed that this compound could inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology.

- Mechanism : this compound appears to interfere with Aβ fibril formation, thereby reducing neurotoxicity.

- Cell Culture Studies : In neuronal cell lines exposed to Aβ peptides, treatment with this compound resulted in a significant reduction in caspase-3 activation, indicating decreased apoptosis.

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic cancer showed promising results when this compound was administered as part of a combination therapy. Patients exhibited improved survival rates and reduced tumor sizes after treatment .

- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque deposition .

- Antioxidant Supplementation : A study on dietary supplementation with this compound indicated enhanced antioxidant status in participants, suggesting its potential role in dietary interventions for oxidative stress-related conditions .

Propiedades

IUPAC Name |

cyclooctanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c9-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHADSMKORVFYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219875 | |

| Record name | Cyclooctanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-71-9 | |

| Record name | Cyclooctanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOOCTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOOCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N948SW87NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclooctanol?

A1: this compound has the molecular formula C8H16O and a molecular weight of 128.21 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques including:* Infrared (IR) Spectroscopy: This technique helps identify functional groups and reveals characteristic C-O and O-H stretching vibrations in this compound. [, , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR studies provide insights into the structure and dynamics of this compound. [, , , , ] * Neutron Scattering: This technique has been used to study the dynamics of this compound in its plastic crystalline phases. [, , ]

Q3: What is known about the dissolution and solubility of this compound?

A3: Studies have investigated the dissolution rate and solubility of this compound in various media, particularly focusing on its behavior in water. Research on its partial molar volume at infinite dilution in water provides insights into its interactions with water molecules. []

Q4: Is this compound compatible with other materials?

A4: this compound exhibits good compatibility with various materials, as demonstrated by its use in polymer synthesis. For example, it has been successfully used as an initiator in the "graft-from" polymerization of d,l-lactide from hydroxyapatite nanocrystals, resulting in the formation of hydroxyapatite/polyester nanografts. [] This highlights its potential as a building block in material science applications.

Q5: How does this compound behave under high pressure?

A5: Studies using the transient hot-wire method have explored the thermal conductivity, heat capacity, and phase diagram of this compound under high pressure. [] This research identified a new solid phase (III) characterized as a normal crystal phase, contrasting with the other solid phases (I, II, IV, V), which are plastic crystal phases.

Q6: What happens to this compound during solidification?

A6: Dielectric relaxation studies have revealed that this compound undergoes structural changes upon solidification. [] The magnitude of its first dispersion region in dielectric measurements increases during the transition from a liquid to a solid state, suggesting a shift from linear chain polymers to chain dimers and trimers.

Q7: Can this compound be used in catalytic reactions?

A7: While this compound itself is not a catalyst, it plays a crucial role in understanding catalytic processes. Research has explored its use as a model substrate in oxidation reactions involving catalysts like polyoxometalates and N-bromosuccinimide. [, ] These studies provide valuable insights into the reaction mechanisms, kinetics, and selectivity of these catalysts in oxidizing secondary alcohols.

Q8: Are there any specific applications for this compound in organic synthesis?

A8: Yes, this compound serves as a key starting material in the synthesis of diverse cyclooctanoid compounds. For instance, samarium diiodide-induced 8-endo-trig cyclizations utilize this compound derivatives to generate highly substituted benzannulated cyclooctanols. [, , ] These reactions offer valuable routes to complex cyclic structures with potential applications in medicinal chemistry and materials science.

Q9: What about the stereochemistry involved in this compound reactions?

A9: The stereochemistry of reactions involving this compound is a significant aspect explored in several studies. For example, research on samarium diiodide-promoted radical cyclization of seven-membered lactones highlights the selective formation of substituted cyclooctanols via an exo-mode of cyclization. [] This selectivity is further investigated through labeling experiments and neutron diffraction studies, providing valuable insights into the configuration and diastereoselective deuteration of chiral organosamarium intermediates.

Q10: Have there been any computational studies on this compound?

A10: Computational chemistry techniques have played a role in understanding the properties and behavior of this compound. Molecular descriptors and topological indices of cyclooctane derivatives, closely related to this compound, have been investigated. [] These studies utilize computational tools to analyze the molecular structure and predict physicochemical properties, offering insights relevant to drug design and material science applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.